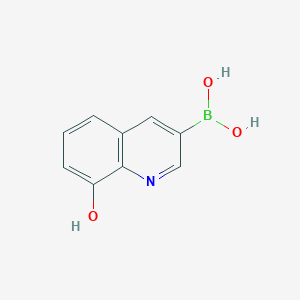
(8-Hydroxyquinolin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Hydroxyquinolin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to an 8-hydroxyquinoline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-3-yl)boronic acid typically involves the reaction of 8-hydroxyquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
(8-Hydroxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various alkylated derivatives .
科学的研究の応用
(8-Hydroxyquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (8-Hydroxyquinolin-3-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is utilized in its applications as a fluorescent probe and in catalysis. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in reactivity but lacks the 8-hydroxyquinoline moiety.
(4-Hydroxyphenyl)boronic acid: Similar structure but with a phenyl group instead of quinoline.
(2-Hydroxyphenyl)boronic acid: Another similar compound with a different hydroxyl group position.
Uniqueness
(8-Hydroxyquinolin-3-yl)boronic acid is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts additional reactivity and the ability to form stable metal complexes. This makes it particularly useful in applications requiring specific interactions with metal ions .
特性
分子式 |
C9H8BNO3 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC名 |
(8-hydroxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12-14H |
InChIキー |
ZVPIFHOVFBOSGC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C(=CC=C2)O)N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


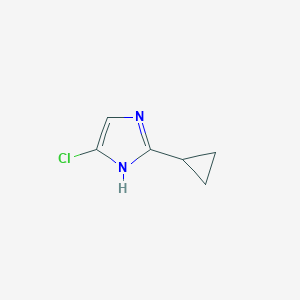


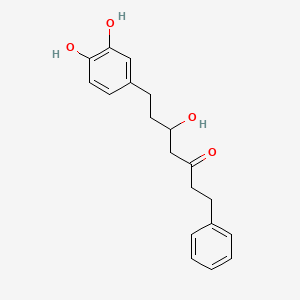


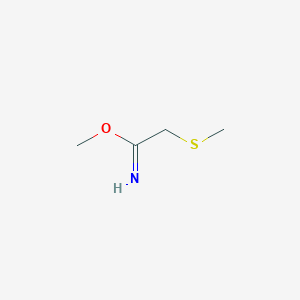

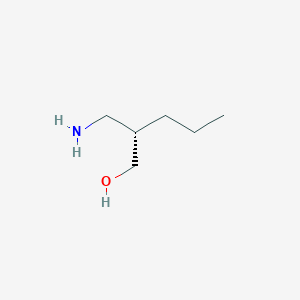
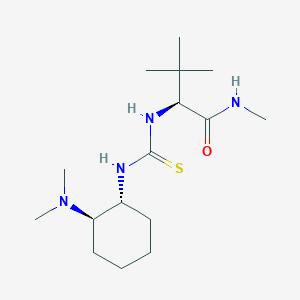
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)
![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

